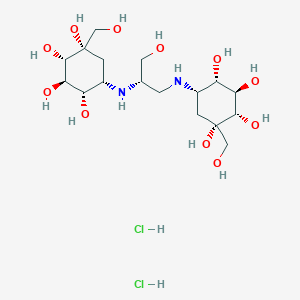
(S)-Valiolamine Voglibose Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Valiolamine Voglibose Dihydrochloride is a synthetic compound known for its potent therapeutic effects, particularly in the management of postprandial blood glucose levels in patients with diabetes mellitus . It is an alpha-glucosidase inhibitor that prevents the digestion of complex carbohydrates, thereby reducing the risk of macrovascular complications associated with diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Valiolamine Voglibose Dihydrochloride involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary to the manufacturers and are not publicly disclosed in detail. general methods for synthesizing similar compounds involve the use of hydrogels and other polymeric materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The production process is designed to be efficient and cost-effective, meeting the high demand for this therapeutic compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Valiolamine Voglibose Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols
Wissenschaftliche Forschungsanwendungen
(S)-Valiolamine Voglibose Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alpha-glucosidase inhibition and carbohydrate metabolism.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Primarily used in the treatment of diabetes mellitus to control postprandial blood glucose levels.
Wirkmechanismus
The mechanism of action of (S)-Valiolamine Voglibose Dihydrochloride involves the inhibition of alpha-glucosidase enzymes in the brush border of the small intestines . By competitively inhibiting these enzymes, the compound prevents the breakdown of complex carbohydrates into simple sugars, thereby reducing the postprandial rise in blood glucose levels. This action helps in managing diabetes mellitus and reducing the risk of associated complications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used for managing postprandial hyperglycemia.
Miglitol: Similar to acarbose and voglibose, used to control blood sugar levels in diabetic patients.
Uniqueness
(S)-Valiolamine Voglibose Dihydrochloride is unique due to its potent and enduring therapeutic effects, as well as its ability to improve cognitive function and reduce oxidative stress and neuroinflammation in experimental models . This makes it a valuable compound for both clinical and research applications.
Eigenschaften
Molekularformel |
C17H36Cl2N2O11 |
|---|---|
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol;dihydrochloride |
InChI |
InChI=1S/C17H34N2O11.2ClH/c20-4-7(19-9-2-17(30,6-22)15(28)13(26)11(9)24)3-18-8-1-16(29,5-21)14(27)12(25)10(8)23;;/h7-15,18-30H,1-6H2;2*1H/t7-,8-,9-,10-,11-,12+,13+,14-,15-,16-,17-;;/m0../s1 |
InChI-Schlüssel |
SCUDSMOHSKCRLM-NGSAGTIZSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC[C@@H](CO)N[C@H]2C[C@@]([C@H]([C@@H]([C@H]2O)O)O)(CO)O.Cl.Cl |
Kanonische SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NCC(CO)NC2CC(C(C(C2O)O)O)(CO)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)

![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
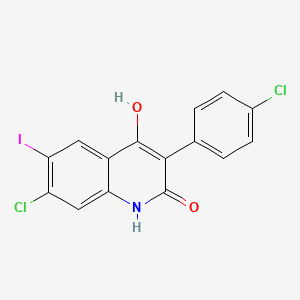
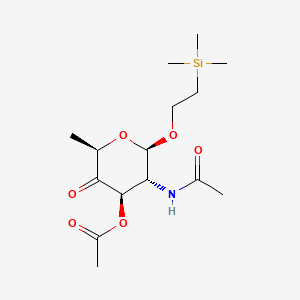
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
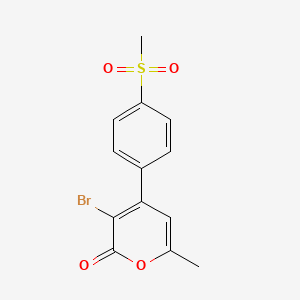
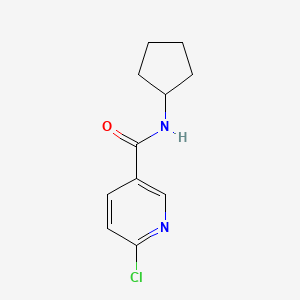
![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)

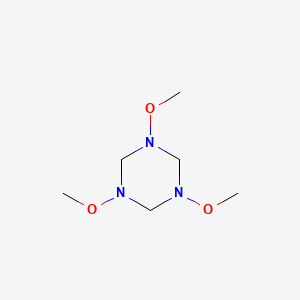

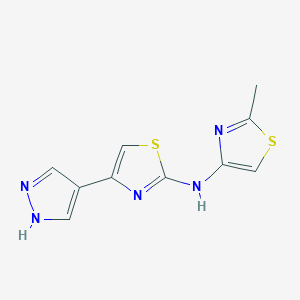
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)
